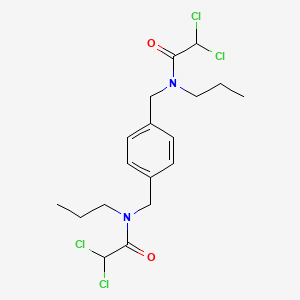
n,n'-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n’-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide): is a chemical compound with the CAS number 34225-62-2 . This compound is characterized by its complex structure, which includes a benzene ring substituted with methylene bridges and dichloro-n-propylacetamide groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of n,n’-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide) involves several steps. The primary synthetic route includes the reaction of benzene-1,4-diyldimethanediyl with 2,2-dichloro-n-propylacetamide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Análisis De Reacciones Químicas
n,n’-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
n,n’-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mecanismo De Acción
The mechanism of action of n,n’-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
n,n’-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide) can be compared with other similar compounds, such as:
n,n’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzamide): This compound has a similar benzene ring structure but with nitrobenzamide groups instead of dichloro-n-propylacetamide groups.
n,n’-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide): This compound is structurally similar but may have different substituents or functional groups.
The uniqueness of n,n’-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide) lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Propiedades
Número CAS |
34225-62-2 |
|---|---|
Fórmula molecular |
C18H24Cl4N2O2 |
Peso molecular |
442.2 g/mol |
Nombre IUPAC |
2,2-dichloro-N-[[4-[[(2,2-dichloroacetyl)-propylamino]methyl]phenyl]methyl]-N-propylacetamide |
InChI |
InChI=1S/C18H24Cl4N2O2/c1-3-9-23(17(25)15(19)20)11-13-5-7-14(8-6-13)12-24(10-4-2)18(26)16(21)22/h5-8,15-16H,3-4,9-12H2,1-2H3 |
Clave InChI |
ZLEZPOIGRIXWHW-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CC1=CC=C(C=C1)CN(CCC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



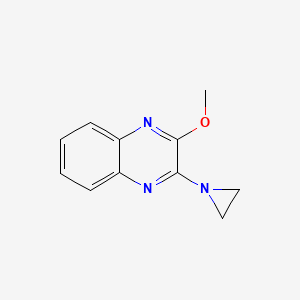
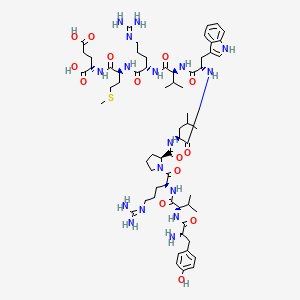
![3-Benzylimidazo[1,5-a]pyridine](/img/structure/B14003806.png)
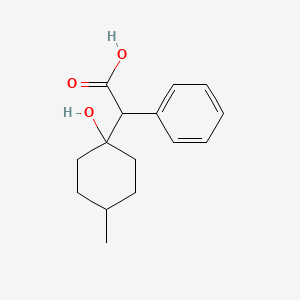
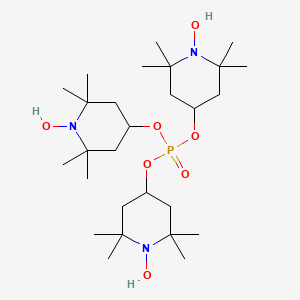
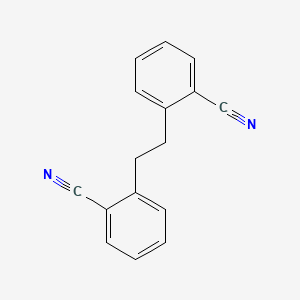

![1-[(1,2,3,4-Tetrahydro-6-quinolinyl)sulfonyl]-decahydro quinoline](/img/structure/B14003836.png)
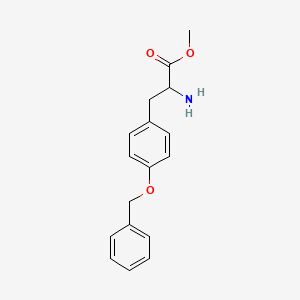

![2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid](/img/structure/B14003861.png)
![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)

